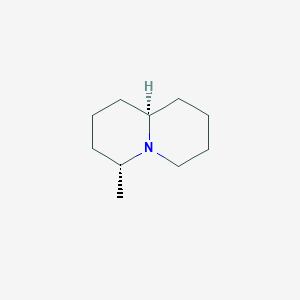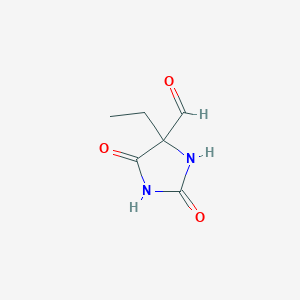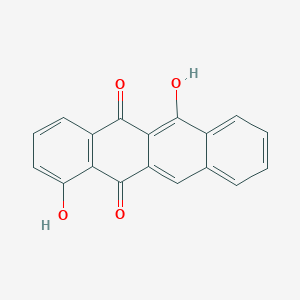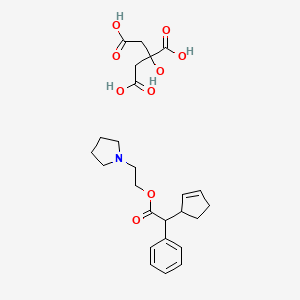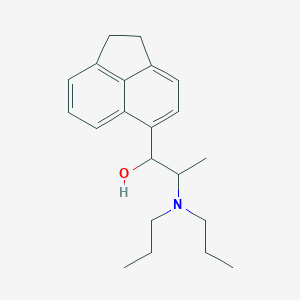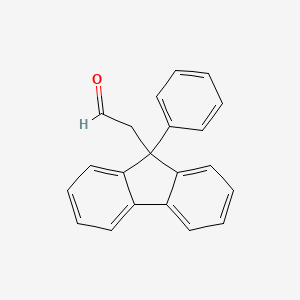![molecular formula C10H11O4P B14738406 4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide CAS No. 2200-87-5](/img/structure/B14738406.png)
4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide is a unique organophosphorus compound characterized by its bicyclic structure containing a phosphorus atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide typically involves the reaction of phenylphosphonic dichloride with pentaerythritol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with other atoms, facilitating various chemical transformations. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Similar in structure but with a hydroxymethyl group instead of a phenyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-sulfide: Contains a sulfur atom instead of an oxygen atom in the bicyclic structure.
Uniqueness
4-Phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide is unique due to its phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where aromatic interactions are important .
Properties
CAS No. |
2200-87-5 |
|---|---|
Molecular Formula |
C10H11O4P |
Molecular Weight |
226.17 g/mol |
IUPAC Name |
4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
InChI |
InChI=1S/C10H11O4P/c11-15-12-6-10(7-13-15,8-14-15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
DQRAJWGHRCELIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COP(=O)(O1)OC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
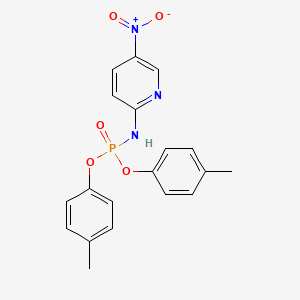
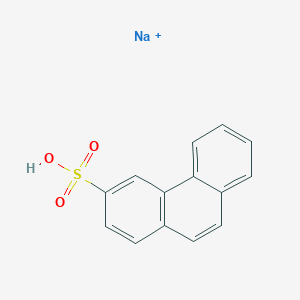
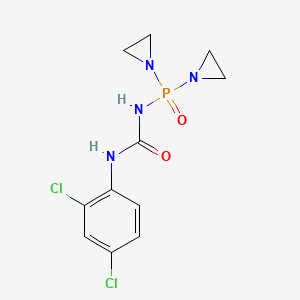
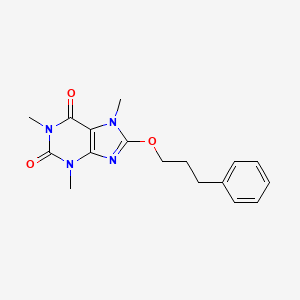
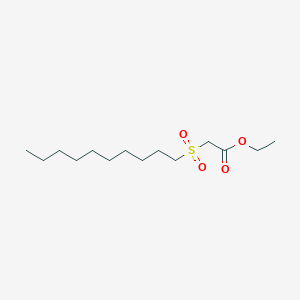
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

